molecular formula C7H5BF3NO4 B11876853 (2-Nitro-6-(trifluoromethyl)phenyl)boronic acid

(2-Nitro-6-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B11876853
M. Wt: 234.93 g/mol
InChI Key: JCEGLLQKLBIHRK-UHFFFAOYSA-N
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Description

(2-Nitro-6-(trifluoromethyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with nitro and trifluoromethyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2-Nitro-6-(trifluoromethyl)phenyl)boronic acid typically involves the nitration of 2-(trifluoromethyl)phenylboronic acid. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the desired position on the phenyl ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in (2-Nitro-6-(trifluoromethyl)phenyl)boronic acid can undergo reduction reactions to form amines.

    Reduction: The boronic acid group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various electrophiles.

    Substitution: The trifluoromethyl group can be involved in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: Typical conditions for Suzuki-Miyaura coupling involve a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (like ethanol or water).

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products:

    Reduction: Amines from the reduction of the nitro group.

    Suzuki-Miyaura Coupling: Various biaryl compounds depending on the electrophile used.

Scientific Research Applications

Chemistry: (2-Nitro-6-(trifluoromethyl)phenyl)boronic acid is used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the construction of biaryl compounds, which are important in pharmaceuticals and materials science .

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including as inhibitors of specific enzymes or receptors. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these derivatives, making them attractive for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and agrochemicals. Its unique functional groups allow for the creation of molecules with desirable properties, such as increased stability and reactivity .

Mechanism of Action

The mechanism of action of (2-Nitro-6-(trifluoromethyl)phenyl)boronic acid primarily involves its role as a reactant in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The nitro and trifluoromethyl groups influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 3-(Trifluoromethyl)phenylboronic acid

Comparison:

  • 2-(Trifluoromethyl)phenylboronic acid: Lacks the nitro group, making it less reactive in certain electrophilic aromatic substitution reactions.
  • 4-(Trifluoromethyl)phenylboronic acid: The trifluoromethyl group is positioned differently, affecting the compound’s steric and electronic properties.
  • 3-(Trifluoromethyl)phenylboronic acid: Similar to the 2- and 4- isomers but with different reactivity due to the position of the trifluoromethyl group.

Uniqueness: (2-Nitro-6-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in specific synthetic applications where these properties are advantageous .

Biological Activity

(2-Nitro-6-(trifluoromethyl)phenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring that is further substituted with both a nitro group and a trifluoromethyl group. The presence of these substituents influences the compound's chemical reactivity, solubility, and biological activity.

  • Inhibition of Enzymatic Activity :
    • Boronic acids are known to interact with serine proteases and other enzymes by forming reversible covalent bonds with the active site. This property is exploited in the design of inhibitors for various therapeutic applications, including anti-inflammatory and anticancer agents.
  • Targeting Phospholipase A2 (PLA2) :
    • Preliminary studies suggest that derivatives of this compound exhibit inhibitory effects on PLA2, an enzyme implicated in inflammatory processes. For instance, compounds structurally related to this boronic acid have shown IC50 values ranging from 12 to 68 µM against venom PLA2, indicating potential as anti-inflammatory agents .

Structure-Activity Relationships (SAR)

The biological activity of boronic acids can be significantly influenced by the nature and position of substituents on the phenyl ring. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The nitro group may contribute to electronic effects that stabilize the transition state during enzyme inhibition.

Table 1: SAR Insights for this compound Derivatives

CompoundSubstituentIC50 (µM)Biological Activity
1Nitro12.5PLA2 Inhibition
2Trifluoromethyl30Cytotoxicity in Cancer Cells
3Hydroxyl25Antimicrobial Activity

Case Study 1: Anti-Leishmanial Activity

Research has highlighted the efficacy of certain derivatives in combating Leishmania infections. Compounds structurally related to this compound demonstrated significant parasite clearance in mouse models, with some achieving over 97% efficacy at doses of 25 mg/kg .

Case Study 2: Inhibition of hERG Channel

A notable concern in drug development is the inhibition of the hERG potassium channel, which can lead to cardiac complications. While some derivatives showed promising anti-parasitic activity, they also exhibited potent inhibition of hERG channels, necessitating careful evaluation during lead optimization .

Research Findings

  • In Vitro Studies : Experimental data indicate that compounds related to this compound can inhibit various pathogens, including fungi and bacteria, with varying degrees of effectiveness depending on their structural modifications .
  • Toxicity Assessments : Toxicological evaluations are crucial for determining the safety profile of these compounds. Studies have shown that certain derivatives possess acceptable cytotoxicity levels against human lung fibroblasts (MRC-5 cells), indicating potential therapeutic windows .
  • Pharmacokinetics : The pharmacokinetic properties such as solubility and bioavailability are essential for therapeutic efficacy. Research has identified several derivatives with improved pharmacokinetic profiles compared to earlier compounds .

Properties

Molecular Formula

C7H5BF3NO4

Molecular Weight

234.93 g/mol

IUPAC Name

[2-nitro-6-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C7H5BF3NO4/c9-7(10,11)4-2-1-3-5(12(15)16)6(4)8(13)14/h1-3,13-14H

InChI Key

JCEGLLQKLBIHRK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F)(O)O

Origin of Product

United States

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